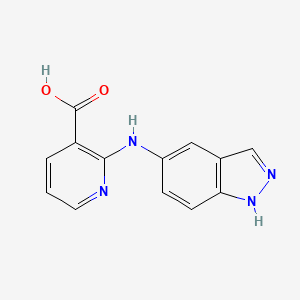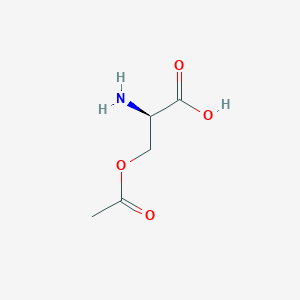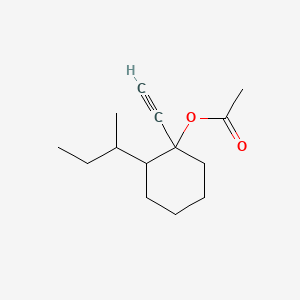
2-(1H-Indazol-5-ylamino)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indazol-5-ylamino)-nicotinic acid is a heterocyclic compound that features both an indazole and a nicotinic acid moiety. Indazole-containing compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The nicotinic acid component is a form of vitamin B3, which is essential for human health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-5-ylamino)-nicotinic acid typically involves the formation of the indazole ring followed by its attachment to the nicotinic acid moiety. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . Another approach involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Indazol-5-ylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions.
Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield indazole-3-carboxylic acid, while reduction of the nitro group in the nicotinic acid moiety would produce 2-(1H-Indazol-5-ylamino)-nicotinamide.
Applications De Recherche Scientifique
2-(1H-Indazol-5-ylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action for 2-(1H-Indazol-5-ylamino)-nicotinic acid involves its interaction with specific molecular targets. The indazole moiety can act as a ligand for various enzymes and receptors, modulating their activity. The nicotinic acid component may contribute to its biological activity by interacting with nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Similar to 1H-indazole but with different reactivity and biological activity.
Nicotinic Acid: Essential for human health, involved in lipid metabolism.
Uniqueness
2-(1H-Indazol-5-ylamino)-nicotinic acid is unique due to its combination of an indazole ring and a nicotinic acid moiety. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H10N4O2 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-(1H-indazol-5-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)10-2-1-5-14-12(10)16-9-3-4-11-8(6-9)7-15-17-11/h1-7H,(H,14,16)(H,15,17)(H,18,19) |
Clé InChI |
QSZNJCYRWPJLMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)NC2=CC3=C(C=C2)NN=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)








![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)

